Zinc 8-quinolinolate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis and Characterization of Zn Complex

Specific Scientific Field: This application falls under the field of Chemistry, specifically Inorganic Chemistry and Material Science .

Summary of the Application: A novel fluorescent zinc complex with 8-hydroxyquinoline containing benzimidazole ligands has been designed and synthesized .

Methods of Application or Experimental Procedures: The emission, IR spectroscopy, thermo-gravimetric analysis as well as electrochemical properties of the synthesized complex have been studied . The solid-state structures were determined via single crystal X-ray diffraction and powder X-ray diffraction .

Results or Outcomes: It was found that the ligands around the Zn atoms are distorted by the constrained coordination environment . Computational studies have also been performed to provide insights into the electronic transitions, excited state origins and electrochemical properties of the complex .

Crystal and Molecular Structure Analysis

Specific Scientific Field: This application is in the field of Crystallography and Structural Chemistry .

Summary of the Application: The molecular structure of an anhydrous zinc 8-quinolinolate obtained by sublimation has been determined .

Methods of Application or Experimental Procedures: The complex forms triclinic crystals; a=11.858(1), b=13.019(2), c=10.834(1) Å, α=106.56(1), β=109.00(1), and γ=74.14(1)°, space group P\bar1 (No. 2) with one [Zn(C 9 H 6 NO) 2] 4 molecule . The structure was solved by the heavy atom method and refined by the block-diagonal least-squares procedure .

Results or Outcomes: The molecule is centrosymmetric and tetrameric; four [Zn (C 9 H 6 NO) 2] units being connected by oxygen atoms of 8-quinolinolate ligands . Two types of bridging oxygen atoms were found . Two crystallographically independent zinc atoms take different geometries, hexa-, and pentacoordinations .

Fluorescent Probes for Zinc Detection

Specific Scientific Field: This application is in the field of Analytical Chemistry and Environmental Science .

Summary of the Application: Fluorescent sensors based on 8-aminoquinoline as tools to detect Zn2+ ions in environmental and biological applications has been popular .

Methods of Application or Experimental Procedures: Various carboxamide groups are introduced into an 8-aminoquinoline molecule to create 8-amidoquinoline derivatives to improve water solubility and cell membrane permeability .

Results or Outcomes: The 8-amidoquinoline derivatives have been found to be effective in detecting Zn2+ ions in environmental and biological applications .

Organic Light-Emitting Diodes (OLEDs)

Specific Scientific Field: This application is in the field of Material Science and Electronics .

Summary of the Application: Zinc 8-quinolinolate has been used in the development of Organic Light-Emitting Diodes (OLEDs) .

Methods of Application or Experimental Procedures: The complex is synthesized and its emission, IR spectroscopy, thermo-gravimetric analysis as well as electrochemical properties are studied . The solid-state structures are determined via single crystal X-ray diffraction and powder X-ray diffraction .

Results or Outcomes: The ligands around the Zn atoms are distorted by the constrained coordination environment . The energy transfer mechanism for the luminescence of the complex was also investigated .

Wood Preservation

Specific Scientific Field: This application is in the field of Wood Science and Environmental Science .

Methods of Application or Experimental Procedures: Copper-8 is manufactured by condensation of copper 8-quinolinolate and nickel 2-ethyl hexoate . It is made soluble in organic solvents by nickel 2-ethyl hexoate to give a green solution .

Results or Outcomes: Copper-8 is toxic to wood pests except termites, but relatively less hazardous to living beings and the environment .

Ring-Opening Polymerization Initiator

Specific Scientific Field: This application is in the field of Polymer Chemistry .

Summary of the Application: Zinc 8-quinolinolate has been used as an initiator for the ring-opening polymerization of rac-lactide .

Methods of Application or Experimental Procedures: The complex is synthesized and its properties are studied. The ring-opening polymerization of rac-lactide is initiated by the complex .

Results or Outcomes: The complex has been found to be effective in initiating the ring-opening polymerization of rac-lactide .

Wood Preservation

Methods of Application or Experimental Procedures: Copper-8 is manufactured by condensation of copper 8-quinolinolate and nickel 2-ethyl hexoate . It is

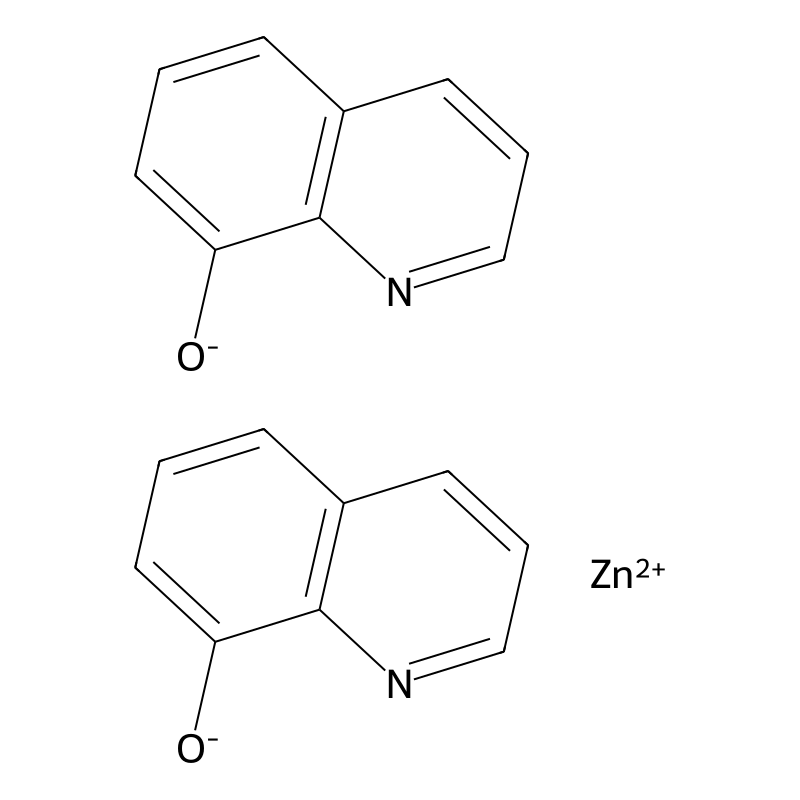

Zinc 8-quinolinolate is a coordination compound formed by the complexation of zinc ions with 8-hydroxyquinoline. It is represented by the chemical formula and has a molecular weight of approximately 317.84 g/mol. This compound is notable for its fluorescent properties and its role in zinc homeostasis within biological systems. Zinc 8-quinolinolate exhibits a variety of chemical behaviors, making it significant in both industrial and biological contexts.

- Oxidation: The compound can be oxidized under certain conditions, which may lead to the formation of different oxidation states of zinc.

- Reduction: Reduction reactions can alter the oxidation state of zinc within the complex, potentially affecting its reactivity and stability.

- Substitution: The ligand (8-hydroxyquinoline) can be substituted with other ligands, leading to the formation of new complexes.

Common reagents for these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various ligands for substitution reactions. The products formed can vary widely based on the specific conditions employed during the reactions .

Zinc 8-quinolinolate plays a crucial role in maintaining zinc homeostasis in biological systems. It interacts with zinc transporters that regulate the uptake and release of zinc ions across cellular membranes. This regulation is vital for several physiological processes, including:

- Neurological Health: Imbalances in brain zinc levels have been linked to neurological disorders such as traumatic brain injury, stroke, and seizures. Understanding how Zinc 8-quinolinolate influences zinc levels can aid in developing treatments for these conditions.

- Cellular Functions: Adequate zinc levels are essential for cell growth, immune function, and wound healing. Zinc deficiency can lead to impaired growth and healing processes .

Zinc 8-quinolinolate can be synthesized through various methods:

- Reaction with Zinc Salts:

- Dissolve a zinc salt (e.g., zinc acetate or zinc chloride) in a solvent such as ethanol or methanol.

- Add 8-hydroxyquinoline to the solution.

- Stir at room temperature or slightly elevated temperatures until the reaction completes.

- Filter and wash the precipitated product to obtain pure Zinc 8-quinolinolate.

- Ultrasonication Solid-State Reaction:

- Under near ambient temperatures, nanocrystalline Zinc 8-quinolinolate can be synthesized using solid-state

Zinc 8-quinolinolate finds applications in various fields:

- Pharmaceuticals: It is explored for its potential therapeutic effects related to zinc supplementation and neuroprotection.

- Materials Science: The compound is used in organic light-emitting diodes (OLEDs) due to its luminescent properties.

- Antimicrobial Agents: Its ability to disrupt microbial membranes makes it a candidate for use in antimicrobial formulations .

Studies have shown that Zinc 8-quinolinolate interacts with various biological molecules, impacting cellular processes. Its ability to modulate zinc levels suggests potential therapeutic applications in treating diseases associated with zinc dysregulation. Research indicates that this compound may influence pathways related to oxidative stress and inflammation, which are critical in many chronic diseases .

Zinc 8-quinolinolate has several analogs that share structural features but differ in their central metal ions. Here are some similar compounds:

| Compound | Central Metal Ion | Unique Features |

|---|---|---|

| Aluminium 8-quinolinolate | Aluminium | Different coordination chemistry; less stability |

| Titanium 8-quinolinolate | Titanium | Exhibits different photophysical properties |

| Copper 8-quinolinolate | Copper | Known for its catalytic properties |

Uniqueness

Zinc 8-quinolinolate stands out due to its specific coordination chemistry and stability compared to these similar compounds. Its applications in OLED technology and as an antimicrobial agent further highlight its unique properties and potential uses .

Conventional Synthetic Routes

Traditional methods for synthesizing Znq2 involve the reaction of zinc salts with 8-hydroxyquinoline (8-HQ) in aqueous or alcoholic media. For instance, zinc acetate reacts with 8-HQ in the presence of a base such as ammonia to yield Znq2 precipitates [2] [4]. This method typically requires stoichiometric control to ensure complete ligand coordination. Structural characterization via X-ray diffraction confirms the formation of a tetrahedral geometry around the zinc center, with two bidentate 8-quinolinolate ligands [1] [5]. While effective, conventional routes often necessitate elevated temperatures and prolonged reaction times, prompting the development of more efficient strategies.

Organometallic Precursor Methods

[Zn(q)2]2[tBuZn(OH)]2 as Precursor

A novel approach employs the well-defined organozinc precursor [Zn(q)2]2[tBuZn(OH)]2 to synthesize Znq2-derived coordination polymers. This precursor reacts with mixed-ligand systems, such as 4,4′-oxybisbenzoic acid (H2obc) and bipyridines, under ambient conditions to form 2D networks [3]. The precursor’s pre-organized structure facilitates the incorporation of secondary ligands without requiring solvothermal conditions or additional bases, enabling precise control over the resulting architecture. Single-crystal X-ray analysis reveals tetranuclear zinc clusters interconnected via carboxylate and bipyridine linkers [3].

Ambient Temperature Synthesis Techniques

Recent advances demonstrate that Znq2 complexes can be synthesized at ambient temperatures using organometallic precursors. For example, [Zn(q)2]2[tBuZn(OH)]2 reacts with H2obc and 4,4′-bipyridine in tetrahydrofuran at 25°C to yield luminescent coordination polymers [3]. This method avoids energy-intensive steps and preserves ligand integrity, making it suitable for thermally sensitive derivatives.

Solution-Based Synthesis Techniques

Solution-phase methods dominate Znq2 synthesis, particularly for nanoparticle fabrication. A precipitation approach involves dissolving zinc acetate and 8-HQ in aqueous ammonia, with cetyltrimethylammonium bromide (CTAB) as a surfactant to control particle size [2] [4]. Annealing the precipitates at 200°C enhances crystallinity, as evidenced by X-ray diffraction patterns showing sharp peaks corresponding to the monoclinic Znq2 phase [4]. UV-Vis spectroscopy confirms a bandgap of 5.11 eV, while photoluminescence studies reveal green emission at 539 nm, ideal for optoelectronic applications [4].

| Synthesis Method | Conditions | Key Features | Reference |

|---|---|---|---|

| Conventional precipitation | Zn(OAc)₂, NH₃, H₂O, 25°C | High yield, requires annealing | [2] [4] |

| Organometallic precursor | [Zn(q)₂]₂[tBuZn(OH)]₂, THF, 25°C | Ambient temperature, mixed-ligand polymers | [3] |

| Surfactant-assisted | CTAB, 200°C annealing | Nanoparticles, enhanced luminescence | [4] |

Structural Modifications and Derivative Formation

Esterification Processes

Ester-functionalized Znq2 derivatives are synthesized by introducing alkyl or aryl groups to the 8-hydroxyquinoline ligand. For example, reacting 8-HQ with acyl chlorides prior to complexation yields esterified ligands, which subsequently coordinate to zinc(II). These modifications alter solubility and electronic properties, enabling tunable luminescence [3].

Halogen Substitution Strategies

Halogen substituents (e.g., Cl, Br) at the quinoline ring’s 5- or 7-positions enhance electron-withdrawing effects, red-shifting emission wavelengths. Such derivatives are prepared via electrophilic substitution of 8-HQ followed by complexation with zinc nitrate [5]. X-ray photoelectron spectroscopy confirms halogen incorporation, while cyclic voltammetry reveals stabilized LUMO levels [5].

Purification and Crystallization Methods

Purification of Znq2 typically involves recrystallization from dimethylformamide (DMF) or dichloromethane. Slow evaporation yields single crystals suitable for diffraction studies [1] [3]. Thermogravimetric analysis shows stability up to 300°C, with decomposition occurring via ligand loss [2]. For nanoparticles, centrifugation and repeated washing with ethanol remove unreacted precursors, while annealing ensures phase purity [4].

Monoclinic Space Group Arrangements

The tetranuclear solvated complexes [Zn₄(oxyQ)₆X₂]·2(solvent) (where X = Cl, Br and solvent = dimethylformamide, dimethylacetamide, or dimethylsulfoxide) consistently crystallize in the triclinic space group P-1 [3]. These isostructural clusters demonstrate remarkably similar unit cell volumes ranging from 1445.71(18) to 1482.62(15) ų, indicating minimal structural perturbation upon solvent exchange [3]. The crystal densities vary from 1.531 to 1.617 g/cm³, reflecting the influence of different terminal halide ligands and solvated species.

Molecular complexes such as [Zn(oxyQ)₂(3-methylpyridine)]·[Zn(oxyQ)₂(3-methylpyridine)₂]·3H₂O adopt monoclinic space group P2/c with significantly larger unit cell volumes (3485.6(3) ų) due to the incorporation of auxiliary ligands and lattice water molecules [3].

Trigonal Antiprism Geometry

The coordination geometry around zinc centers in 8-quinolinolate complexes varies significantly depending on the structural context. In solution-phase studies, octahedral geometries are observed, particularly in dimethylsulfoxide solutions where monomeric Zn(8-HQ)₂(DMSO)₂ complexes form [4]. The reaction of Zn(8-HQ)₂ with dimethylsulfoxide yields a distorted octahedral trans-configuration, which is energetically more favorable than the corresponding cis-isomer [4].

The trigonal bipyramidal geometry is observed in pentacoordinate complexes, particularly when water coordinates to the zinc center. Computational studies indicate that the reaction of Zn(8-HQ)₂ with water produces a distorted trigonal bipyramidal structure with a τ₅ parameter of 0.59, indicating significant deviation from ideal geometry [4].

While true trigonal antiprism geometries are not explicitly reported for zinc 8-quinolinolate complexes, the structural flexibility of zinc(II) allows for various coordination environments ranging from tetrahedral to octahedral arrangements. The surface-bound quinolinate complexes on ZnS quantum dots exhibit octahedral ZnQ₂ geometries with Z-type binding modes, demonstrating the adaptability of zinc coordination in different chemical environments [5].

Coordination Environments of Zinc Centers

Ligand Field Configurations

The coordination chemistry of zinc 8-quinolinolate complexes is characterized by the bidentate chelation of 8-hydroxyquinoline through its nitrogen and oxygen donor atoms. The electronic configuration of zinc(II) (d¹⁰) eliminates crystal field stabilization effects, allowing for remarkable flexibility in coordination numbers and geometries [6]. This flexibility enables zinc to adopt coordination numbers ranging from four to six without significant energetic preferences, making it particularly suitable for various structural arrangements.

In tetranuclear cluster complexes, two distinct coordination environments are observed. The terminal zinc sites adopt pentacoordinate geometries with distorted square pyramidal arrangements, while the bridging zinc centers exhibit hexacoordinate octahedral configurations [3]. The zinc-halide bonds in terminal positions range from 2.283(11) to 2.287(2) Å for chloride complexes and extend to longer distances for bromide analogs [3].

The ligand field effects in zinc 8-quinolinolate complexes are primarily governed by the bidentate 8-quinolinolate ligands, which create five-membered chelate rings. The nitrogen-zinc bond distances typically range from 2.076(4) to 2.145(4) Å, while oxygen-zinc distances vary from 1.993(5) to 2.324(4) Å, reflecting the different coordination environments within the complex structures [3].

Coordination Number Variations

Zinc 8-quinolinolate complexes exhibit coordination numbers primarily of four, five, and six, with each geometry serving specific structural roles. Tetrahedral and square planar four-coordinate geometries are observed in monomeric forms, particularly in solution where nucleophilic solvents can cause dissociation of higher-order structures [7]. The typical Zn-O and Zn-N bond distances in four-coordinate complexes range from 1.95-2.05 Å and 2.00-2.10 Å, respectively [6].

Five-coordinate geometries, characterized by trigonal bipyramidal or square pyramidal arrangements, are commonly found in tetranuclear cluster structures at terminal zinc sites. These coordination environments exhibit Zn-O distances ranging from 1.98-2.32 Å and Zn-N distances from 2.08-2.28 Å [3]. The square pyramidal geometry is particularly prevalent in molecular complexes such as [Zn(oxyQ)₂(3-methylpyridine)], where the axial position is occupied by the auxiliary ligand [3].

Six-coordinate octahedral geometries are observed in both solvated monomeric forms and bridging sites within tetranuclear clusters. In dimethylsulfoxide solutions, octahedral trans-Zn(8-HQ)₂(DMSO)₂ complexes form with Zn-O and Zn-N distances typically ranging from 2.00-2.30 Å and 2.06-2.15 Å, respectively [4] [6]. The octahedral coordination in tetranuclear clusters involves bridging through quinolinate oxygen atoms, creating extended three-dimensional networks.

Intermolecular and Intramolecular Interactions

Hydrogen Bonding Networks

Hydrogen bonding plays a crucial role in the supramolecular organization of zinc 8-quinolinolate complexes. The 8-hydroxyquinoline moiety possesses a self-complementary hydrogen bond donor-acceptor motif, enabling the formation of dimeric units through O-H···N interactions between the hydroxyl oxygen of one molecule and the quinoline nitrogen of another [8]. This interaction creates a ten-membered ring structure that serves as a fundamental building block for extended networks.

In tetranuclear cluster complexes, extensive hydrogen bonding networks are formed through interactions between solvated molecules and the coordination framework. For instance, in [Zn₄(oxyQ)₆Cl₂]·2DMF, dimethylformamide molecules are held through C-H···O interactions with distances of approximately 2.30 Å [3]. The salt complex (HhydroxQ)₂[ZnCl₄] exhibits both N-H···Cl (2.35 Å) and O-H···Cl (2.30 Å) interactions, demonstrating the diverse hydrogen bonding patterns possible in these systems [3].

The molecular complex [Zn(oxyQ)₂(3-methylpyridine)]·[Zn(oxyQ)₂(3-methylpyridine)₂]·3H₂O forms layered structures through hydrogen bonding networks involving lattice water molecules. These water molecules act as bridging agents, connecting different coordination complexes through O-H···O interactions [3]. The hydrogen bonding networks contribute significantly to the thermal stability and structural integrity of these materials.

π-π Stacking Arrangements

π-π stacking interactions are fundamental to the supramolecular architecture of zinc 8-quinolinolate complexes. The quinoline rings participate in both face-to-face and edge-to-face π-π stacking arrangements, with typical interplanar distances ranging from 3.3 to 3.8 Å [9]. These interactions are particularly significant in determining the luminescent properties and charge transport characteristics of the materials.

In tetranuclear cluster complexes, π-π stacking between quinoline rings contributes to the formation of extended three-dimensional networks. The stacking interactions are often accompanied by C-H···π interactions, where the hydrogen atoms of methyl groups or aromatic rings interact with the π-electron systems of adjacent quinoline moieties. The distance between the centroid of the π-cloud and the interacting hydrogen atoms typically ranges from 2.8 to 3.2 Å [3].

The tetrameric structure of anhydrous zinc 8-quinolinolate exhibits particularly favorable π-π stacking arrangements that contribute to its thermodynamic stability. Computational studies have shown that the tetrameric configuration is energetically favored over other oligomeric forms, with formation energies of approximately -50 kcal/mol for monomer dimerization and -35 kcal/mol for dimer dimerization [10]. These favorable energetics are largely attributed to the optimal π-π overlap pathways in the tetrameric arrangement.

Polymeric Chain Formation Mechanisms

The formation of polymeric chains in zinc 8-quinolinolate systems occurs through multiple mechanistic pathways, primarily involving bridging quinolinate ligands and auxiliary linking agents. The tetranuclear cluster [Zn₄(oxyQ)₆X₂] serves as a fundamental building block for extended polymeric structures, where the quinolinate ligands act as μ₂-bridging ligands connecting adjacent zinc centers [3].

In coordination polymer synthesis, the incorporation of bipyridine ligands facilitates the formation of extended chains through Zn-N coordination bonds. The reaction of zinc quinolinate precursors with 4,4'-bipyridine results in two-dimensional coordination polymers where the quinolinate secondary building units are interconnected by the bipyridine spacers [11]. These polymeric chains exhibit remarkable stability and can be synthesized at ambient temperature using organozinc precursors.

The chain formation mechanism is influenced by solvent effects and reaction conditions. In dimethylformamide solutions, the tetranuclear clusters maintain their structural integrity while forming extended networks through intermolecular interactions. The use of mixed-ligand synthetic strategies allows for the controlled assembly of coordination polymers with predetermined architectures [11].

The polymeric chains can also form through hydrogen bonding networks, as demonstrated in di(8-hydroxyquinoline) derivatives. The self-complementary hydrogen bonding motif of 8-hydroxyquinoline enables the formation of polymeric structures in the solid state, where monomeric units are connected through hydrogen bridges [8]. The overall structure of these polymers is controlled by the nature and length of the spacer groups between quinoline units.

Secondary Building Units (SBUs) in Zinc 8-quinolinolate Complexes

Secondary building units in zinc 8-quinolinolate complexes encompass a diverse range of structural motifs that serve as fundamental components for extended framework construction. The most prevalent SBU is the mononuclear [ZnO₂N₂] unit, which forms the basis for one-dimensional zigzag coordination polymers [12]. These monomeric SBUs are typically composed of two monodentate 8-quinolinolate ligands and auxiliary bridging ligands such as 4,4'-bipyridine.

The tetranuclear cluster [Zn₄(oxyQ)₆X₂] represents a more complex SBU that incorporates both pentacoordinate and hexacoordinate zinc centers [3]. This cluster unit serves as a robust building block for three-dimensional framework construction, with the quinolinate ligands providing multiple coordination sites for framework extension. The structural integrity of these tetranuclear SBUs is maintained through bridging quinolinate oxygen atoms, creating a stable zinc-oxygen core.

Novel SBUs have been identified in mixed-ligand coordination polymers, including the unprecedented [Zn₄(q)₆(bipy)₂(obc)₂] building unit formed through the reaction of organozinc precursors with 4,4'-bipyridine and 4,4'-oxybisbenzoic acid [11]. This tetranuclear SBU demonstrates the versatility of zinc quinolinate chemistry in generating complex architectural motifs through self-assembly processes.

The dinuclear [Zn₂(N-oxide)₂] SBU has been identified in three-dimensional metal-organic frameworks based on pyridine N-oxide ligands [13]. While not directly incorporating 8-quinolinolate ligands, this SBU demonstrates the potential for developing new quinolinate-based frameworks with unprecedented structural features.

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 44 companies. For more detailed information, please visit ECHA C&L website;

Of the 3 notification(s) provided by 43 of 44 companies with hazard statement code(s):;

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant